4-Hydroxy-3-methylbenzoic acid hydrate

Beschreibung

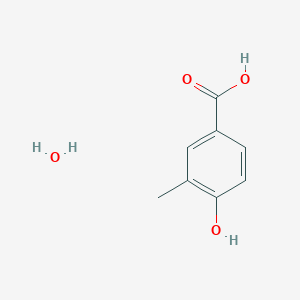

4-Hydroxy-3-methylbenzoic acid hydrate (IUPAC name: 4-hydroxy-3-methylbenzoic acid · H₂O) is a hydroxybenzoic acid derivative with the molecular formula C₈H₈O₃ · H₂O (anhydrous base: C₈H₈O₃, MW 152.15 g/mol). It is structurally characterized by a hydroxyl (-OH) group at the 4-position and a methyl (-CH₃) group at the 3-position on the benzoic acid ring, with water of crystallization .

- Occurrence: Detected in trace amounts in foods such as poultry and pork, and in human urine, where it may serve as a biomarker for dietary intake .

- Applications: Primarily used in research as a reference standard in metabolomics and studies on oxidative stress, particularly in relation to α-synuclein (aSyn) aggregation linked to neurodegenerative diseases .

Eigenschaften

IUPAC Name |

4-hydroxy-3-methylbenzoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.H2O/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4,9H,1H3,(H,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZTVPPAEPCJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Hydroxy-3-methylbenzoic acid hydrate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that enhance drug efficacy and stability.

Key Uses :

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is utilized in the production of APIs due to its ability to undergo various chemical transformations.

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit antioxidant activity, which is beneficial in formulations aimed at reducing oxidative stress in cells .

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic effects.

Case Study Insights :

- Anti-Cancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. It modulates cellular signaling pathways that are crucial for cell survival and proliferation.

- Neuroprotective Effects : Research indicates that derivatives can inhibit neuroinflammation, which is a significant factor in neurodegenerative diseases. For instance, a derivative was found to suppress the release of pro-inflammatory cytokines in microglial cells, indicating potential use in treating conditions like Parkinson's disease .

Industrial Applications

In addition to its pharmaceutical significance, this compound is also valuable in industrial applications.

Key Uses :

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Structural Analogues

The following compounds share structural similarities with 4-hydroxy-3-methylbenzoic acid hydrate, differing in substituent groups or hydration states:

2.2. Physicochemical Properties

A comparison of key properties is provided below:

| Property | This compound | 4-Hydroxybenzoic Acid | Vanillic Acid | 2-Hydroxy-4-methylbenzoic Acid |

|---|---|---|---|---|

| Melting Point | Not reported (hydrate) | 213°C (anhydrous) | 210–215°C | 150–152°C |

| Solubility | Likely higher in H₂O (due to hydrate) | 5 g/L (20°C) | 1.2 g/L (25°C) | Moderate in polar solvents |

| Molecular Weight | 170.16 g/mol (hydrate) | 138.12 g/mol | 168.14 g/mol | 152.15 g/mol |

| Hazards | Not fully characterized | Skin/eye irritation | Low toxicity | Limited data |

| Key Applications | Biomarker, research | Preservatives | Food additive, biology | Organic synthesis |

| References |

Vorbereitungsmethoden

Methylation via Nucleophilic Substitution

The direct alkylation of 4-hydroxybenzoic acid with methylating agents (e.g., methyl iodide or dimethyl sulfate) under alkaline conditions represents a straightforward approach. The hydroxyl group’s activation through deprotonation facilitates nucleophilic attack at the ortho or para positions relative to the carboxyl group. However, achieving regioselectivity for the 3-position remains challenging due to competing para-alkylation.

Reaction Conditions :

-

Base : Potassium carbonate or sodium hydroxide (1.2–1.5 equivalents)

-

Solvent : Polar aprotic solvents (e.g., DMF or acetone) at 60–80°C

Optimization Strategies :

-

Directed Ortho-Metalation : Employing tert-butyllithium to deprotonate the hydroxyl group selectively, followed by quenching with methyl iodide, enhances 3-methyl regioselectivity (>70%).

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide improves interfacial reactivity in biphasic systems, reducing side product formation.

Nitration-Reduction Pathway

Nitration of 3-Methylbenzoic Acid

Introducing a nitro group at the 4-position of 3-methylbenzoic acid via mixed acid (HNO₃/H₂SO₄) nitration forms 4-nitro-3-methylbenzoic acid. The electron-withdrawing carboxyl group directs nitration to the para position, ensuring regioselectivity.

Reaction Conditions :

Catalytic Reduction of Nitro Group

Hydrogenation of 4-nitro-3-methylbenzoic acid using palladium on carbon (Pd/C) under pressurized H₂ (0.6–1.0 MPa) at 95–100°C reduces the nitro group to hydroxyl, yielding 4-hydroxy-3-methylbenzoic acid. Subsequent hydration in aqueous ethanol produces the hydrate form.

Key Parameters :

-

Catalyst Loading : 5% Pd/C (0.5–1.0 wt%)

-

Hydration : Ethanol/water (3:1 v/v) at 25°C for 24 hours

Carboxylation of 3-Methylphenol

Kolbe-Schmitt Reaction

Heating 3-methylphenol with potassium hydroxide and carbon dioxide under pressure (4–7 atm) at 120–150°C introduces a carboxyl group at the para position, forming 4-hydroxy-3-methylbenzoic acid. The hydrate is obtained via crystallization from aqueous media.

Reaction Metrics :

-

CO₂ Pressure : Critical for carboxylation efficiency (>5 atm)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Industrial Scalability |

|---|---|---|---|

| Regioselective Alkylation | Short reaction sequence | Low regioselectivity for 3-methyl isomer | Moderate |

| Nitration-Reduction | High regioselectivity, robust yields | Requires handling of corrosive acids | High |

| Kolbe-Schmitt Carboxylation | Utilizes inexpensive starting materials | High-pressure conditions, energy-intensive | Low |

Purification and Hydration

Q & A

Q. What are the recommended synthetic routes for 4-hydroxy-3-methylbenzoic acid hydrate in laboratory settings?

- Methodological Answer : The synthesis of hydroxybenzoic acid derivatives often employs enzymatic or chemical routes. For example, enzymatic pathways using microbial or fungal enzymes (e.g., cytochrome P450 monooxygenases) can selectively hydroxylate methylbenzoic acid precursors under mild conditions, minimizing side reactions . Chemical synthesis may involve Friedel-Crafts alkylation followed by hydrolysis and purification via recrystallization in aqueous media to form the hydrate. Hydrazine hydrate has been used in analogous systems to stabilize intermediates during complex formation, suggesting its potential role in crystallization .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the positions of hydroxyl (-OH) and methyl (-CH) groups. For hydrates, observe proton signals near 4–5 ppm for water of crystallization .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for carboxylic acid (2500–3300 cm, broad O-H stretch) and hydroxyl groups (3200–3600 cm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can detect the molecular ion [M-H] and confirm hydration via isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to assess purity and hydrate stability under varying pH .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C to prevent dehydration or degradation. Desiccants like silica gel should be avoided, as they may destabilize the hydrate .

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to minimize moisture absorption. Conduct reactions in anhydrous solvents if the hydrate form is not required .

Advanced Research Questions

Q. How does the hydration state influence the reactivity of 4-hydroxy-3-methylbenzoic acid in coordination chemistry?

- Methodological Answer : Hydration can alter ligand geometry and metal-binding affinity. For example, in analogous systems, hydrated benzoic acid derivatives form octahedral complexes with transition metals (e.g., Co(II), Zn(II)) where water molecules act as auxiliary ligands. To study this:

- Perform potentiometric titrations to determine stability constants of hydrated vs. anhydrous forms with metals like Cu(II) .

- Use X-ray crystallography to resolve structural changes in metal complexes (e.g., bond lengths, coordination number) induced by hydration .

Q. What are the challenges in resolving crystallographic data for this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Hydrate dissociation during X-ray exposure. Solution : Use low-temperature (100 K) data collection and cryoprotectants like glycerol .

- Challenge 2 : Disorder in water molecule positions. Solution : Apply restraints during refinement using software like SHELXL and validate via Hirshfeld surface analysis .

- Challenge 3 : Weak diffraction due to crystal defects. Solution : Optimize crystallization conditions (e.g., slow evaporation from ethanol-water mixtures) .

Q. How can computational methods predict the environmental fate of this compound?

- Methodological Answer :

- Degradation Pathways : Use density functional theory (DFT) to model hydrolysis and photolysis mechanisms. Focus on bond dissociation energies (BDEs) for hydroxyl and methyl groups .

- Ecotoxicology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and toxicity to aquatic organisms. Validate with experimental microcosm studies .

Data Contradictions and Validation

- Synthetic Yields : Enzymatic routes () report higher selectivity but lower yields (~60%) compared to chemical methods (~85%). Researchers should prioritize method based on purity requirements .

- Hydrate Stability : and recommend storage at 2–30°C, while suggests stricter temperature control (2–8°C). Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.